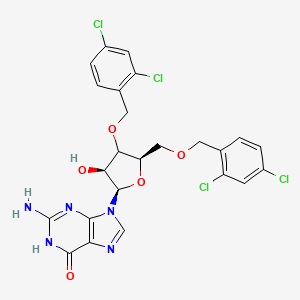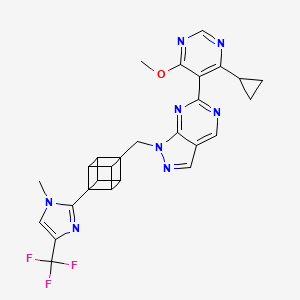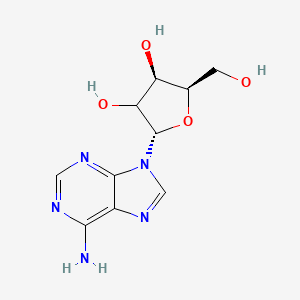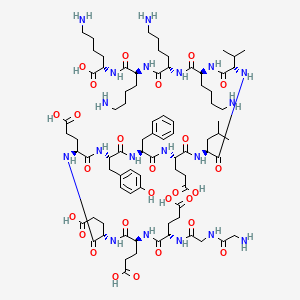
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a guanosine analog known for its immunostimulatory activity. This compound has shown potential in inducing type I interferons, which produce antiviral effects in some animal models . The functional activity of guanosine analogs, including this compound, is dependent on the activation of Toll-like receptor 7 (TLR7) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as silyl ethers or acetals, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the guanosine analog.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of guanosine analogs in various chemical reactions.
Biology: Investigated for its immunostimulatory properties and its ability to induce type I interferons.
Medicine: Potential antiviral agent due to its ability to activate Toll-like receptor 7 and induce immune responses.
Industry: Utilized in the development of antiviral drugs and immunostimulatory agents.
Mechanism of Action
The mechanism of action of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of type I interferons and other cytokines. These molecules play a crucial role in the immune response, providing antiviral effects and enhancing the body’s ability to fight infections .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyguanosine: Another guanosine analog with antiviral properties.
6-Thioguanosine: Known for its immunosuppressive effects.
8-Azaguanine: Used in cancer research for its ability to inhibit nucleic acid synthesis.
Uniqueness
3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is unique due to its dual benzyl protection at the 3 and 5 positions, which enhances its stability and immunostimulatory activity. Its ability to activate Toll-like receptor 7 and induce type I interferons sets it apart from other guanosine analogs .
Properties
Molecular Formula |
C24H21Cl4N5O5 |
|---|---|
Molecular Weight |
601.3 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C24H21Cl4N5O5/c25-13-3-1-11(15(27)5-13)7-36-9-17-20(37-8-12-2-4-14(26)6-16(12)28)19(34)23(38-17)33-10-30-18-21(33)31-24(29)32-22(18)35/h1-6,10,17,19-20,23,34H,7-9H2,(H3,29,31,32,35)/t17-,19+,20?,23-/m1/s1 |
InChI Key |
JAGSISGCCKHNAJ-BVLVASOUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)










![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
